molecular formula C12H14N4O4 B11848018 7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione CAS No. 107710-65-6

7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B11848018
CAS No.: 107710-65-6
M. Wt: 278.26 g/mol
InChI Key: SKPASEQAFVRWDL-UHFFFAOYSA-N
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Description

7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the quinazoline ring.

    Amination: Substitution of a hydrogen atom with an amino group.

    Alkylation: Introduction of ethyl groups at specific positions on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 7-Amino-1,3-diethylquinazoline-2,4(1H,3H)-dione.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione
  • 7-Amino-1,3-diethyl-6-chloroquinazoline-2,4(1H,3H)-dione

Uniqueness

7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

107710-65-6

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

7-amino-1,3-diethyl-6-nitroquinazoline-2,4-dione

InChI

InChI=1S/C12H14N4O4/c1-3-14-9-6-8(13)10(16(19)20)5-7(9)11(17)15(4-2)12(14)18/h5-6H,3-4,13H2,1-2H3

InChI Key

SKPASEQAFVRWDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=O)N(C1=O)CC)[N+](=O)[O-])N

Origin of Product

United States

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